Tert-butyl 2-(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
Tert-butyl 2-(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its tert-butyl ester group and the presence of acetamido and acetyl substituents on the thiadiazole ring
Preparation Methods
The synthesis of tert-butyl 2-(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the thiadiazole ring, followed by the introduction of the acetamido and acetyl groups. The final step involves the esterification of the carboxylic acid intermediate with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Tert-butyl 2-(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiadiazole ring. Common reagents for these reactions include halides and amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Medicine: Due to its biological activities, the compound is being investigated for its therapeutic potential in treating various diseases. Studies have shown that thiadiazole derivatives can inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The acetamido and acetyl groups on the thiadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s ability to modulate enzyme activity and cellular pathways makes it a potential candidate for drug development.
Comparison with Similar Compounds
Tert-butyl 2-(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)acetate can be compared with other thiadiazole derivatives, such as:
5-Amino-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
2-Methyl-5-nitro-1,3,4-thiadiazole: Exhibits potent antibacterial activity.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its anticancer potential.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and reactivity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
tert-butyl 2-(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-8(17)14-11-15-16(9(2)18)13(6,21-11)7-10(19)20-12(3,4)5/h7H2,1-6H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPYGRLEVKHBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)CC(=O)OC(C)(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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